molecular formula C9H13N B12661006 2,5-Diethylpyridine CAS No. 54119-29-8

2,5-Diethylpyridine

Cat. No.: B12661006
CAS No.: 54119-29-8
M. Wt: 135.21 g/mol
InChI Key: IXFAHCCRDSSCPX-UHFFFAOYSA-N
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Description

2,5-Diethylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, where two ethyl groups are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylpyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete substitution at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Diethylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often employed in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that are studied for their biological activities.

    Medicine: Some derivatives of this compound exhibit pharmacological properties and are investigated for their potential therapeutic uses.

    Industry: It is used as an intermediate in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethylpyridine largely depends on its interaction with other molecules. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 2,3-Diethylpyridine
  • 2,4-Diethylpyridine
  • 2,6-Diethylpyridine
  • 3,4-Diethylpyridine
  • 3,5-Diethylpyridine

Comparison: 2,5-Diethylpyridine is unique due to the specific positioning of the ethyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns. The presence of ethyl groups at the 2nd and 5th positions can also affect its ability to form complexes with metals and its behavior in substitution reactions .

Properties

CAS No.

54119-29-8

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2,5-diethylpyridine

InChI

InChI=1S/C9H13N/c1-3-8-5-6-9(4-2)10-7-8/h5-7H,3-4H2,1-2H3

InChI Key

IXFAHCCRDSSCPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CC

Origin of Product

United States

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